2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 2-aminobenzenesulfonyl chloride with dimethylcarbamoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-(Dimethylcarbamoyl)benzenesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Bases: Bases such as triethylamine are used to neutralize the hydrochloric acid formed during reactions.
Major Products Formed
2-(Dimethylcarbamoyl)benzenesulfonic acid: Formed through hydrolysis.
Substituted Products: Various substituted products can be formed depending on the nucleophile used in the reaction.
Scientific Research Applications
2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species . This reactivity is exploited in organic synthesis and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Similar structure but lacks the dimethylcarbamoyl group.
Tosyl chloride: Another sulfonyl chloride compound used in organic synthesis.
Uniqueness
2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides . This makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2-(dimethylcarbamoyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-11(2)9(12)7-5-3-4-6-8(7)15(10,13)14/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDIEJDTFQYTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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